molecular formula C18H30 B1195952 6-Phenyldodecane CAS No. 2719-62-2

6-Phenyldodecane

Cat. No.: B1195952
CAS No.: 2719-62-2
M. Wt: 246.4 g/mol
InChI Key: ZYHJQFMTTFCBKH-UHFFFAOYSA-N
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Description

6-Phenyldodecane is an alkylbenzene compound characterized by a dodecane chain substituted at the sixth position by a phenyl group. Its molecular formula is C18H30, and it has a molecular weight of 246.43 g/mol

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Phenyldodecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

6-Phenyldodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyldodecane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes and pathways, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyldodecane
  • 2-Phenyldodecane
  • 3-Phenyldodecane
  • 4-Phenyldodecane
  • 5-Phenyldodecane

Uniqueness

6-Phenyldodecane is unique due to the specific position of the phenyl group on the dodecane chain, which can influence its chemical reactivity and physical properties. Compared to other phenylalkanes, this compound may exhibit different solubility, boiling point, and interaction with biological membranes .

Properties

IUPAC Name

dodecan-6-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHJQFMTTFCBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875106
Record name BENZENE, (1-PENTYLHEPTYL)-
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000584 [mmHg]
Record name 6-Phenyldodecane
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CAS No.

2719-62-2
Record name 6-Phenyldodecane
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Record name 6-Phenyldodecane
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Record name BENZENE, (1-PENTYLHEPTYL)-
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Record name 6-phenyldodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the environmental fate of 6-phenyldodecane?

A1: this compound is recognized as a relatively bio-recalcitrant LAB isomer []. Studies investigating the fate of linear alkylbenzenes (LABs) in the coastal environment near Boston Harbor identified this compound as a compound of interest []. The research highlighted that while biodegradation is a significant removal process for many LABs, this compound persists longer in the environment []. This persistence suggests that current models might be missing a crucial process influencing the degradation of this specific isomer.

Q2: Beyond environmental studies, has this compound been investigated in other contexts?

A3: Interestingly, this compound has been identified as a constituent of essential oils derived from Imperata cylindrica, a plant known for its potential medicinal properties []. While the specific role of this compound in the oil's bioactivity remains unexplored, its presence hints at potential applications beyond its current classification as a model compound for environmental fate studies. This finding opens avenues for future research exploring its potential biological activities and applications in various fields.

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